molecular formula C11H17NO3 B2591696 tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate CAS No. 1359655-71-2

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate

Cat. No.: B2591696
CAS No.: 1359655-71-2
M. Wt: 211.261
InChI Key: DEVCTNUHSKDNML-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate is a heterocyclic compound that belongs to the class of azetidines. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₁H₁₇NO₃. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its stability and ease of handling contribute to its widespread use in research and industry .

Properties

IUPAC Name

tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVCTNUHSKDNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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